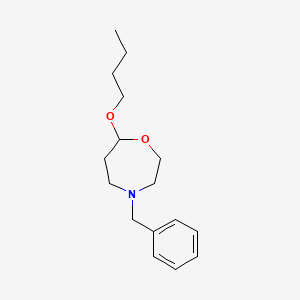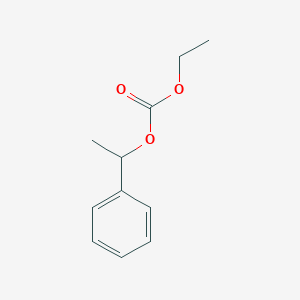
Carbonic acid, ethyl 1-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, ethyl 1-phenylethyl ester, also known as ethyl phenyl carbonate, is an organic compound with the molecular formula C10H12O3. It is an ester derived from carbonic acid and 1-phenylethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, ethyl 1-phenylethyl ester typically involves the esterification of carbonic acid derivatives with 1-phenylethanol. One common method is the reaction of ethyl chloroformate with 1-phenylethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
C2H5OCOCl+C6H5CH(OH)CH3→C2H5OCOOCH2CH3C6H5+HCl
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions typically include controlled temperatures and pressures to ensure the complete conversion of reactants to the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: Carbonic acid, ethyl 1-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce carbonic acid and 1-phenylethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Carbonic acid and 1-phenylethanol.
Reduction: Ethanol and 1-phenylethanol.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Carbonic acid, ethyl 1-phenylethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a building block for active pharmaceutical ingredients.
Materials Science: It is used in the development of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of carbonic acid, ethyl 1-phenylethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and 1-phenylethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester with similar reactivity but different applications.
Methyl benzoate: An ester with a similar aromatic structure but different functional groups.
Ethyl benzoate: Similar in structure but with a benzoate group instead of a carbonate group.
Uniqueness: Carbonic acid, ethyl 1-phenylethyl ester is unique due to its combination of a carbonate ester and an aromatic ring, which imparts distinct reactivity and applications compared to other esters.
Propriétés
Numéro CAS |
57362-02-4 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 1-phenylethyl carbonate |
InChI |
InChI=1S/C11H14O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clé InChI |
ZDXYXHAWECPZOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


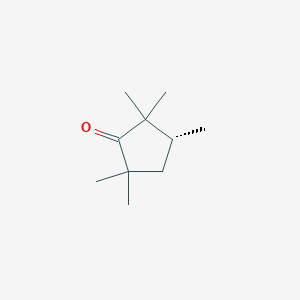
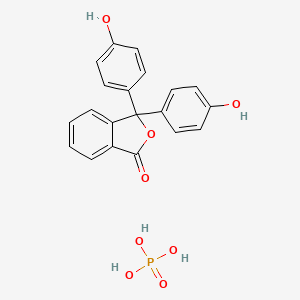
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)


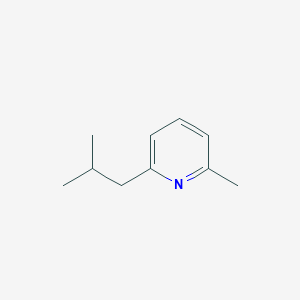
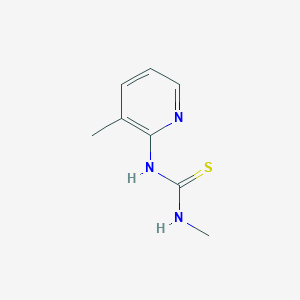


![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

